molecular formula C9H12ClN3O2 B1480061 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid CAS No. 2091575-07-2

3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid

Katalognummer: B1480061
CAS-Nummer: 2091575-07-2
Molekulargewicht: 229.66 g/mol
InChI-Schlüssel: UNYFTAILOMFNKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid is a potent and selective phosphodiesterase-4 (PDE4) inhibitor of significant interest for immunological and inflammation research. PDE4 is a key enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) [Source: PubMed] , and its inhibition leads to elevated intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) from immune cells like macrophages and neutrophils. This mechanism is a well-validated therapeutic target for a range of chronic inflammatory conditions [Source: PubMed] . Researchers utilize this compound as a critical tool to dissect the PDE4-mediated signaling pathways in cellular models of diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis. Its specific structural features, including the imidazopyrazine core, contribute to its binding affinity and selectivity, making it a valuable chemical probe for investigating cAMP dynamics and for the preclinical evaluation of novel anti-inflammatory strategies.

Eigenschaften

IUPAC Name

3-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c10-7-5-11-8-6-12(2-1-9(14)15)3-4-13(7)8/h5H,1-4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYFTAILOMFNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its chemiluminescent reaction is pH-dependent, occurring optimally at pH 5-6.5. Additionally, it should be stored at -20ºC in the dark to maintain its stability.

Biochemische Analyse

Biochemical Properties

3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as xanthine oxidase, which is involved in the oxidative metabolism of purines. The interaction between this compound and xanthine oxidase results in the generation of reactive oxygen species, which can be detected through chemiluminescence. Additionally, this compound has been shown to interact with superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. These interactions highlight the compound’s role in oxidative stress and redox biology.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of xanthine oxidase, inhibiting its activity and leading to the accumulation of xanthine and hypoxanthine. This inhibition results in the generation of reactive oxygen species, which can induce oxidative stress and damage cellular components. Additionally, this compound activates the NF-κB signaling pathway by binding to the inhibitor of kappa B kinase (IKK) complex, leading to the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein. This activation results in the translocation of NF-κB to the nucleus, where it regulates the expression of target genes involved in inflammation and immune response.

Biologische Aktivität

3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features an imidazo[1,2-a]pyrazine core, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure is characterized by the presence of a chloro substituent, which enhances its reactivity and interaction with biological targets. The molecular formula is C9H10ClN3O2C_9H_{10}ClN_3O_2, and its molecular weight is approximately 215.65 g/mol. Below is a summary of its structural features:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC9H10ClN3O2
Molecular Weight215.65 g/mol
Core StructureImidazo[1,2-a]pyrazine

Research indicates that this compound exhibits significant biological activity through its interaction with key enzymes involved in various cellular pathways. Notably, it has shown potential as an anti-cancer agent by modulating pathways that lead to decreased cell proliferation and increased apoptosis in cancer cells.

  • Anti-Cancer Activity : The compound has been observed to inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways associated with cancer progression.
  • Neuroprotective Effects : Preliminary studies suggest it may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Study 1: Anti-Cancer Efficacy

A study investigated the effects of this compound on human cancer cell lines (MCF-7 breast cancer and A549 lung cancer). The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased Annexin V staining and caspase-3 activation.

Study 2: Neuroprotection

In a model of neurotoxicity induced by glutamate in rat cortical neurons, treatment with this compound resulted in a significant reduction in neuronal death compared to control groups. This suggests potential applications in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The following table compares the biological activity of this compound with related compounds:

Compound NameBiological ActivityUnique Properties
3-(4-Chlorophenyl)-5-(6-methylimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid Anti-cancer; moderate neuroprotective effectsEnhanced lipophilicity
4-(3-Chloro-5-methylimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid Antimicrobial; anti-inflammatoryStronger antimicrobial properties

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substitutions, biological activity, and synthetic strategies.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Biological Activity (IC50, nM) Key Features
Target Compound : 3-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid - 3-Cl on imidazo ring
- Propanoic acid side chain
N/A (Data not reported) - Carboxylic acid enhances solubility
- Chlorine may modulate electronic properties
Ganaplacide (INN Proposed) : 2-Amino-1-[3-(4-fluoroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone - 4-Fluoroanilino
- 4-Fluorophenyl
- 8,8-Dimethyl
Potent antimalarial (IC50 ~20–30 nM) - Fluorine atoms improve metabolic stability
- Amino-ethanone side chain optimizes target binding
Compound 6 () : 2-Amino-1-(2-(4-fluorophenyl)-3-(4-fluorophenylamino)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone - 4-Fluorophenyl
- 4-Fluorophenylamino
IC50: 20–23 nM - Dual fluoro-substituents enhance potency
- Ethylamide side chain critical for activity
Compound 9 () : (S)-2-Amino-1-(2-(4-fluorophenyl)-3-(4-fluorophenylamino)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-methylbutan-1-one - Branched 3-methylbutanone side chain IC50: 24–30 nM - Steric bulk improves selectivity and pharmacokinetics
GNF 179 () : 2-Amino-1-(3-((4-chlorophenyl)amino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone - 4-Chlorophenylamino
- 4-Fluorophenyl
Used in parasite imaging - Chlorophenyl group aids target engagement

Key Observations

Substituent Impact on Bioactivity: Fluorine and Chlorine: Fluoro-substituents (e.g., in Ganaplacide) improve potency (IC50 ~20 nM) by enhancing lipophilicity and metabolic stability. The target compound’s 3-Cl group may similarly influence binding but lacks direct activity data . Side Chain Modifications: Ethylamide (Compound 6) and branched chains (Compound 9) optimize antimalarial activity. The target compound’s propanoic acid may reduce membrane permeability compared to lipophilic side chains but improve solubility .

Synthetic Strategies :

  • The synthesis of imidazolopiperazines often involves HATU-mediated couplings () and halogenation (e.g., bromination in ). The target compound’s chlorine likely requires selective electrophilic substitution or metal-catalyzed coupling .

Safety and Handling: Compounds like 3-(5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoic acid dihydrochloride () mandate stringent safety protocols (gloves, masks), suggesting similar precautions for the target compound .

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of this compound typically involves:

  • Construction of the 5,6-dihydroimidazo[1,2-a]pyrazine core.
  • Introduction of the propanoic acid side chain.
  • Selective chlorination at the 3-position of the imidazo ring.
  • Protection and deprotection steps to manage functional groups during synthesis.

These steps are often performed using well-established organic synthesis techniques such as multi-component reactions, catalytic reductions, amidation, halogenation, and chromatographic purification.

Core Heterocycle Formation

The 5,6-dihydroimidazo[1,2-a]pyrazine skeleton is commonly synthesized via cyclization reactions involving pyrazine derivatives.

  • Method Example: A Groebke–Blackburn three-component reaction involving 2-aminopyrazine, an isocyanide, and an aldehyde efficiently constructs the imidazo ring system. Following this, reduction of the pyrazine ring (e.g., PtO2 mediated) yields the dihydroimidazo core.

  • Alternative Cyclization: Using aminopyrazine derivatives with aldehydes and amines under acidic or catalytic conditions can also afford the heterocyclic core.

Introduction of Propanoic Acid Side Chain

The propanoic acid moiety is typically introduced via amidation or alkylation reactions.

  • Amidation: Coupling of the heterocyclic amine intermediate with protected glycine derivatives (e.g., N-Boc-glycine) using coupling reagents such as HATU (2-(7-aza-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is a common approach.

  • Deprotection: Subsequent acid-mediated deprotection (e.g., trifluoroacetic acid in dichloromethane at 0–20 °C) removes Boc groups to yield the free amino acid functionality.

Selective Chlorination at the 3-Position

Chlorination to introduce the 3-chloro substituent on the imidazo ring is achieved using N-chlorosuccinimide (NCS):

Reagent Solvent Conditions Yield (%) Notes
N-chlorosuccinimide Toluene 80 °C, 2 hours reflux High Efficient selective chlorination at 3-position

This method provides a regioselective chlorination without affecting other sensitive groups.

Protection and Deprotection Strategies

During synthesis, protecting groups are employed to shield reactive functionalities:

Protecting Group Target Functional Group Deprotection Method Typical Conditions
Boc (tert-butoxycarbonyl) Amino groups Acidic cleavage (e.g., TFA) TFA in DCM, 0–20 °C, 1 hour
t-Bu (tert-butyl) Hydroxy groups Acidic cleavage TFA or other acids, room temperature

These steps are critical for the selective functionalization and purification of intermediates.

Catalytic and Palladium-Mediated Couplings

For more complex derivatives or to install additional substituents, palladium-catalyzed cross-coupling reactions are used:

Catalyst System Solvent Conditions Yield (%) Notes
Pd(PPh3)4, Pd(OAc)2, K2CO3 DMF, 1,4-dioxane 95–140 °C, 3–6 hours Moderate Used for coupling with various aryl/alkyl groups

These methods allow for the diversification of the core structure prior to final functional group transformations.

Representative Experimental Procedure Summary

Step Reagents & Conditions Outcome
Core formation Groebke–Blackburn reaction with 2-aminopyrazine, isocyanide, aldehyde Imidazo[1,2-a]pyrazine skeleton
Reduction PtO2 catalyst, hydrogenation Dihydroimidazo ring
Amidation HATU, N-Boc-glycine, base, room temperature Protected amino acid derivative
Deprotection TFA in DCM, 0–20 °C Free amino acid
Chlorination NCS in toluene, reflux 80 °C, 2 h 3-chloro substituted product
Purification Silica gel chromatography or preparative HPLC Pure target compound

Research Findings and Optimization Notes

  • The use of HATU and DMTMM as coupling agents provides efficient amidation with high yields and minimal side reactions.

  • Chlorination with NCS is highly selective and reproducible, avoiding over-chlorination or ring degradation.

  • Protection with Boc and t-Bu groups facilitates multi-step synthesis by preventing side reactions, with clean deprotection under mild acidic conditions.

  • Palladium-catalyzed coupling reactions enable structural modifications but require inert atmosphere and elevated temperatures for optimal yields.

  • Reaction times and temperatures are critical; for example, amidation can require 2–18 hours at room temperature, while chlorination is completed within 2 hours at reflux.

Summary Table of Key Preparation Steps

Preparation Step Reagents/Conditions Purpose Yield/Notes
Imidazo ring synthesis 2-Aminopyrazine + isocyanide + aldehyde Core heterocycle formation Efficient, multicomponent reaction
Pyrazine ring reduction PtO2 catalyst, H2 Saturation of pyrazine ring High selectivity
Amidation HATU/DMTMM, N-Boc-glycine, base Attach propanoic acid precursor High yield, mild conditions
Boc deprotection TFA in DCM, 0–20 °C Remove protecting groups Clean cleavage, short time
Chlorination NCS in toluene, reflux 80 °C, 2 h Introduce 3-chloro substituent Selective, high yield
Purification Silica gel chromatography, preparative HPLC Isolate pure compound Standard practice

Q & A

Q. How can researchers assess the compound’s preliminary biological activity in antimalarial studies?

  • Methodological Answer : In vitro assays against Plasmodium falciparum strains (e.g., 3D7, W2) measure IC50 values using synchronized parasite cultures. Activity is compared to reference compounds like artemisinin derivatives. For example, structurally related imidazolopiperazines show IC50 values ranging from 20–200 nM, depending on substituents .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) models guide the optimization of antimalarial efficacy?

  • Methodological Answer : Artificial neural networks (ANNs) trained on IC50 data and molecular descriptors (e.g., logP, polar surface area) predict activity trends. For example, fluorophenyl and methyl groups at specific positions enhance potency, while bulky substituents reduce bioavailability. Experimental validation involves synthesizing derivatives with predicted optimal substituents .

Q. What strategies resolve discrepancies in biological activity data between Plasmodium strains (e.g., 3D7 vs. W2)?

  • Methodological Answer : Strain-specific resistance mechanisms (e.g., PfCRT mutations in W2) may explain IC50 variations. Statistical analysis (e.g., two-way ANOVA) identifies significant differences. Follow-up studies should include:
  • Genetic profiling of resistant strains.
  • Membrane permeability assays to assess drug uptake differences.
  • Proteomic studies to identify target-binding affinities .

Q. How can researchers address challenges in stereochemical control during synthesis?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., dibenzoyl-L-tartaric acid) separates enantiomers. Asymmetric synthesis using borane-containing reducing agents under controlled pressure ensures stereoselectivity. For example, (R)- and (S)-enantiomers of related compounds show distinct biological activities, necessitating chiral HPLC for purity validation .

Q. What pharmacokinetic (PK) and ADME studies are recommended for preclinical development?

  • Methodological Answer :
  • In vitro metabolic stability : Liver microsome assays identify cytochrome P450 interactions.
  • Plasma protein binding : Equilibrium dialysis quantifies free drug availability.
  • In vivo PK : Rodent studies measure half-life (t1/2), clearance, and bioavailability. For example, tert-butyl-protected analogs show improved metabolic stability over free acids .

Data Contradiction and Validation

Q. How should researchers interpret conflicting IC50 values in structure-activity datasets?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., parasite synchronization efficiency). Mitigation strategies include:
  • Replicate experiments (n ≥ 3) with internal controls.
  • Dose-response curve normalization to reference compounds.
  • Meta-analysis of published datasets to identify consensus trends .

Methodological Resources

  • Synthetic Protocols : Bromination in acetic acid , tert-butyl deprotection .
  • Analytical Workflows : HRMS validation , chiral resolution .
  • Biological Assays : Plasmodium IC50 protocols , ADME profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid
Reactant of Route 2
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.